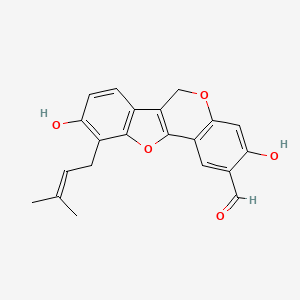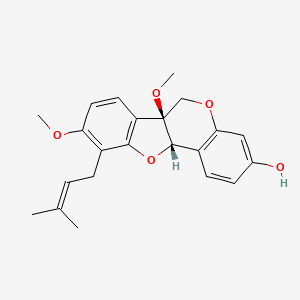
Erythribyssin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erythribyssin A: is a prenylated pterocarpan compound isolated from the stem bark of the plant Erythrina abyssinica. This compound has garnered attention due to its significant biological activities, including inhibitory effects on protein tyrosine phosphatase 1B (PTP1B) and bacterial neuraminidase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of erythribyssin A involves several steps, including the prenylation of pterocarpan derivatives. The reaction conditions typically involve the use of polar aprotic solvents such as propylene carbonate, followed by the addition of emulsifiers like polysorbate .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Erythribyssin A undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Hydroxide ions in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced pterocarpan derivatives.
Substitution: Formation of substituted pterocarpan derivatives.
Scientific Research Applications
Erythribyssin A has several scientific research applications, including:
Chemistry: Used as a model compound for studying prenylated pterocarpans.
Biology: Investigated for its inhibitory effects on protein tyrosine phosphatase 1B and bacterial neuraminidase.
Medicine: Potential therapeutic agent for diseases related to protein tyrosine phosphatase 1B activity, such as diabetes and obesity.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
Erythribyssin A exerts its effects primarily by inhibiting protein tyrosine phosphatase 1B and bacterial neuraminidase. The inhibition of protein tyrosine phosphatase 1B is achieved through the binding of this compound to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to increased insulin sensitivity and reduced blood glucose levels .
Comparison with Similar Compounds
Erythrinins: Another class of prenylated pterocarpans isolated from Erythrina species.
Erythralines: Alkaloids isolated from Erythrina species with similar biological activities.
Uniqueness: Erythribyssin A is unique due to its specific inhibitory effects on protein tyrosine phosphatase 1B and bacterial neuraminidase, which are not commonly observed in other prenylated pterocarpans .
Properties
Molecular Formula |
C22H24O5 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(6aS,11aS)-6a,9-dimethoxy-10-(3-methylbut-2-enyl)-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-3-ol |
InChI |
InChI=1S/C22H24O5/c1-13(2)5-7-15-18(24-3)10-9-17-20(15)27-21-16-8-6-14(23)11-19(16)26-12-22(17,21)25-4/h5-6,8-11,21,23H,7,12H2,1-4H3/t21-,22+/m0/s1 |
InChI Key |
IGSYALWDCAHJEF-FCHUYYIVSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC2=C1O[C@@H]3[C@]2(COC4=C3C=CC(=C4)O)OC)OC)C |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC3C2(COC4=C3C=CC(=C4)O)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


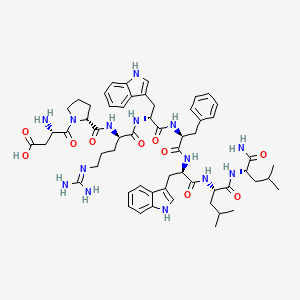
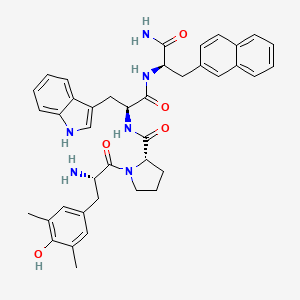
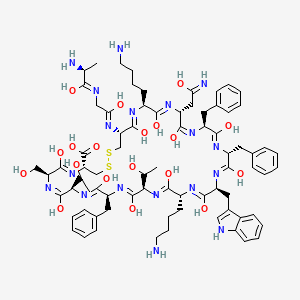
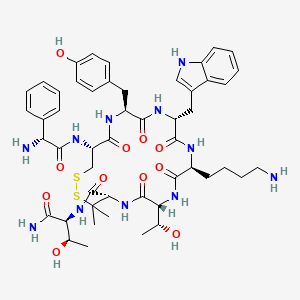
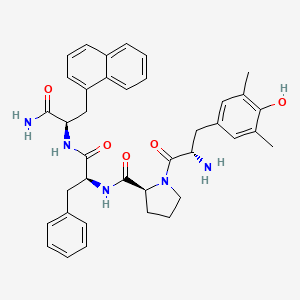
![[(2R)-3-[[3-[[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12E)-octadeca-9,12-dienoate](/img/structure/B10848437.png)

![[(3aR,4S,6Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B10848443.png)
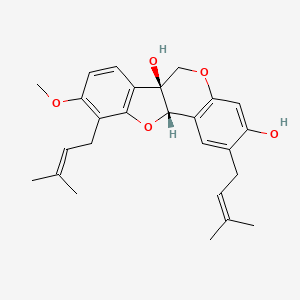
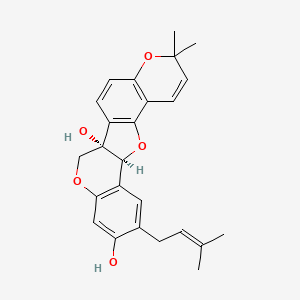
![(8R,9S,13S,14S,17R)-3-(2-methoxyethoxy)-5',5',13-trimethyl-6'-oxospiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxane]-2-carbonitrile](/img/structure/B10848467.png)
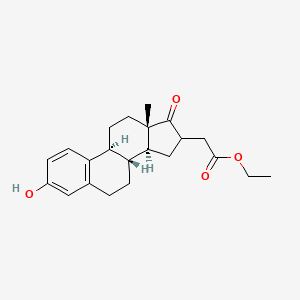
![amino (13S,17R)-3-(2-methoxyethoxy)-5',5',13-trimethyl-6'-oxospiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxane]-2-carboxylate](/img/structure/B10848489.png)
